1-Bromo-2,2-dimethylpentane

説明

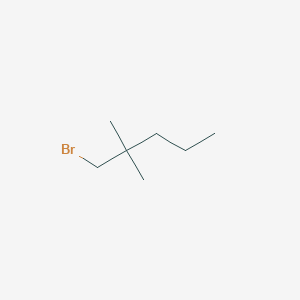

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2,2-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-4-5-7(2,3)6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIKVNYYPQKIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-2,2-dimethylpentane, a sterically hindered primary alkyl halide. It covers the compound's nomenclature, chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its reactivity. Due to the significant steric hindrance imparted by the neopentyl-like structure, this compound exhibits unique reactivity, particularly in nucleophilic substitution and elimination reactions. This guide also explores its potential applications in organic synthesis and its relevance in the broader context of medicinal chemistry.

Nomenclature and Identification

The compound with the common name this compound is systematically named under IUPAC nomenclature and is assigned a unique CAS number for unambiguous identification in chemical databases.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 79803-29-5[1] |

| Molecular Formula | C₇H₁₅Br |

| SMILES | CCCC(C)(C)CBr[1] |

| InChI | InChI=1S/C7H15Br/c1-4-5-7(2,3)6-8/h4-6H2,1-3H3[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It should be noted that some of these values are computationally predicted due to the limited availability of experimentally determined data.

| Property | Value | Source |

| Molecular Weight | 179.10 g/mol | PubChem[1] |

| Appearance | Colorless liquid (presumed) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| XLogP3 | 3.6 | PubChem (Computed)[1] |

| Exact Mass | 178.03571 Da | PubChem (Computed)[1] |

Reactivity and Mechanistic Considerations

This compound is a primary alkyl halide with a neopentyl-like structure. This structural feature, specifically the quaternary carbon at the C2 position, introduces significant steric hindrance around the reaction center. This steric bulk dramatically influences its reactivity in nucleophilic substitution and elimination reactions.

-

SN2 Reactions: Due to the severe steric hindrance from the adjacent tert-butyl group, the backside attack required for an SN2 reaction is strongly disfavored.[2][3][4] Consequently, this compound is practically inert under typical SN2 conditions.[2][4]

-

SN1 and E1 Reactions: Under forcing conditions, such as in the presence of a weak nucleophile/base and a polar protic solvent, the compound may undergo SN1 or E1 reactions. These pathways proceed through a carbocation intermediate. The initially formed primary carbocation is highly unstable and prone to a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation, leading to rearranged products.[2][5]

Experimental Protocol: Synthesis of this compound

A reliable method for the synthesis of this compound is the bromination of the corresponding primary alcohol, 2,2-dimethylpentan-1-ol (B1361373), using phosphorus tribromide (PBr₃). This method is generally effective for converting primary and secondary alcohols to alkyl bromides with minimal rearrangement.[6][7][8]

Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃

Materials:

-

2,2-dimethylpentan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for an inert atmosphere reaction, including a round-bottom flask, dropping funnel, and condenser.

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube, dissolve 2,2-dimethylpentan-1-ol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.40 eq) to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not widely documented, sterically hindered alkyl halides serve as important building blocks in organic synthesis. They can be used to introduce bulky alkyl groups into molecules, which can be a strategy to enhance metabolic stability or modulate the pharmacological profile of a drug candidate. The reactivity of neopentyl-type halides, often requiring non-traditional activation methods such as transition-metal catalysis, makes them interesting substrates for synthetic methodology development.[2]

Mandatory Visualizations

Logical Workflow for Synthesis

Caption: Synthetic workflow for the preparation of this compound.

Conceptual Signaling Pathway: Potential Biological Reactivity

Given the lack of specific data on the biological targets of this compound, the following diagram illustrates a conceptual pathway for the interaction of a sterically hindered primary alkyl halide with a generic biological nucleophile via an SN1 mechanism. This highlights the potential for carbocation formation and rearrangement, which are key considerations in predicting the reactivity and potential toxicity of such compounds.

Caption: Conceptual SN1 pathway for a sterically hindered primary alkyl halide.

References

- 1. This compound | C7H15Br | CID 65438534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fiveable.me [fiveable.me]

- 6. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 7. nbinno.com [nbinno.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Bromo-2,2-dimethylpentane. Due to the limited availability of experimental data for this specific compound, this guide incorporates computed data and extrapolations from structurally similar molecules to offer a thorough profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available information on its molecular structure, physicochemical characteristics, potential reactivity, and safety considerations. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, this guide features diagrams illustrating a plausible synthetic route and a representative chemical reaction, providing a deeper understanding of its chemical behavior.

Introduction

This compound (C7H15Br) is a halogenated alkane. Its structure, featuring a neopentyl-like arrangement with a bromine atom attached to a primary carbon that is beta to a quaternary carbon, suggests unique reactivity patterns largely governed by steric hindrance. Understanding the properties of this molecule is crucial for its potential applications in organic synthesis, serving as a building block for more complex chemical entities in fields such as medicinal chemistry and materials science. This guide aims to provide a detailed repository of its characteristics, drawing from computational models and the established chemistry of analogous compounds.

Physical Properties

The physical properties of this compound have been primarily determined through computational methods. Experimental data for this specific isomer is not widely available in the scientific literature. The following table summarizes the key computed physical properties.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br | PubChem[1] |

| Molecular Weight | 179.10 g/mol | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Exact Mass | 178.03571 Da | PubChem[1] |

| Monoisotopic Mass | 178.03571 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 57.4 | PubChem[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the carbon-bromine bond and the significant steric hindrance imposed by the adjacent quaternary carbon atom.

Nucleophilic Substitution Reactions

This compound is a primary alkyl halide. Typically, primary alkyl halides are expected to undergo bimolecular nucleophilic substitution (SN2) reactions. However, the bulky 2,2-dimethylpentyl group creates substantial steric hindrance at the carbon adjacent to the bromine-bearing carbon. This steric congestion significantly impedes the backside attack required for an SN2 mechanism.

Unimolecular nucleophilic substitution (SN1) is also unlikely. The formation of a primary carbocation upon the departure of the bromide ion is energetically unfavorable. Although carbocation rearrangements could potentially lead to a more stable tertiary carbocation, the initial step of forming the primary carbocation presents a high activation energy barrier.

The following diagram illustrates the general pathway for an SN2 reaction, which is expected to be sterically hindered for this compound.

Diagram 1: General SN2 Reaction Pathway.

Elimination Reactions

Elimination reactions (E1 and E2) are also possible for this compound when treated with a strong, non-nucleophilic base. The E2 mechanism would involve the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) and the concurrent departure of the bromide ion. The steric hindrance that disfavors the SN2 reaction can, in some cases, favor elimination.

Synthesis

A plausible synthetic route to this compound would involve the bromination of the corresponding alcohol, 2,2-dimethylpentan-1-ol. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

The following diagram outlines a potential synthesis pathway.

Diagram 2: Potential Synthesis of this compound.

Experimental Protocol: Bromination of a Primary Alcohol (General Procedure)

Disclaimer: The following is a general experimental protocol for the bromination of a primary alcohol and has not been specifically optimized for 2,2-dimethylpentan-1-ol. Appropriate safety precautions must be taken, and the reaction should be performed in a well-ventilated fume hood.

Materials:

-

Primary alcohol (e.g., 2,2-dimethylpentan-1-ol)

-

Phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr)

-

Anhydrous diethyl ether or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure using PBr₃:

-

In a round-bottom flask, dissolve the primary alcohol in a suitable anhydrous solvent such as diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide dropwise to the cooled solution with stirring. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

After reflux, cool the reaction mixture and carefully pour it over ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by distillation to obtain the final 1-bromoalkane.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The protons on the carbon bearing the bromine would be the most deshielded. The spectrum would likely exhibit complex splitting patterns due to the asymmetry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would show a signal for each of the seven unique carbon atoms in the molecule. The carbon bonded to the bromine atom would appear in the typical range for bromoalkanes.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic C-H stretching and bending vibrations for the alkyl groups. A key feature would be the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on the properties of similar alkyl bromides, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Flammability: Alkyl halides can be flammable. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

In case of exposure:

-

Skin contact: Immediately wash with soap and plenty of water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a molecule with interesting structural features that are predicted to significantly influence its chemical reactivity. The steric hindrance provided by the 2,2-dimethylpentyl group is expected to make it a challenging substrate for traditional SN2 reactions. While experimental data remains scarce, this guide provides a foundational understanding of its properties based on computational data and the known chemistry of related compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in organic synthesis.

References

"1-Bromo-2,2-dimethylpentane" molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 1-Bromo-2,2-dimethylpentane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

This compound is a halogenated alkane. Its structure features a pentane (B18724) backbone with a bromine atom attached to the first carbon atom (C1) and two methyl groups attached to the second carbon atom (C2).

-

Molecular Formula: C₇H₁₅Br[1]

-

IUPAC Name: this compound[1]

-

SMILES: CCCC(C)(C)CBr[1]

-

InChI Key: XBIKVNYYPQKIIO-UHFFFAOYSA-N[1]

The presence of the bulky t-butyl-like group at the C2 position introduces significant steric hindrance around the C1-Br bond, which profoundly influences its reactivity.

Physicochemical Data

| Property | This compound | 1-Bromo-2,2-dimethylpropane | 1-Bromo-2-methylpentane |

| Molecular Weight | 179.10 g/mol [1] | 151.04 g/mol [2][3] | 165.071 g/mol [4] |

| Boiling Point | Data not available | 105-106 °C | Data not available |

| Melting Point | Data not available | -105.5 °C | Data not available |

| Density | Data not available | 1.199 g/mL at 25 °C[3] | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not explicitly available. However, general methods for the synthesis of primary alkyl bromides and the reactivity of sterically hindered alkyl halides can be informative.

Synthesis:

A common method for the synthesis of primary alkyl bromides is through the reaction of the corresponding alcohol with a brominating agent. For example, 2,2-dimethylpentan-1-ol (B1361373) could be treated with phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acid to yield this compound.

Example Protocol for a similar primary alkyl bromide (1-Bromo-2-methylpropane): [5]

-

To a reaction flask containing isobutanol (1 equivalent), add 48% hydrobromic acid (2.6 equivalents).

-

Slowly add concentrated sulfuric acid (1 equivalent).

-

Heat the mixture to 90-95 °C and maintain the reaction for 12-16 hours.

-

The product is then isolated through distillation.

Reactivity:

Due to the significant steric hindrance caused by the two methyl groups at the C2 position, this compound is expected to have low reactivity in Sₙ2 reactions. Backside attack by a nucleophile on the carbon bearing the bromine is sterically hindered.

Elimination reactions (E2) with a strong, bulky base might be a more favorable pathway. Heating in the presence of a weak base and solvent, such as ethanol, could lead to E1 elimination products.[6][7]

Example Protocol for Elimination Reaction of a similar hindered alkyl bromide (1-bromo-2,2-dimethylcyclopentane): [6][8]

-

Heat a solution of 1-bromo-2,2-dimethylcyclopentane in ethanol.

-

The reaction proceeds via an E1 mechanism, involving the formation of a carbocation intermediate, which can then undergo rearrangement.

-

The final products are a mixture of alkenes.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

References

- 1. This compound | C7H15Br | CID 65438534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2,2-dimethylpropane - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. 1-Bromo-2-methylpentane [webbook.nist.gov]

- 5. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]

- 6. When 1-bromo-2,2-dimethylcyclopentane is heated in ethanol, one of the pr.. [askfilo.com]

- 7. When (RS)-1-bromo-2,2-dimethylcyclopentane is heated in ethanol, one of t.. [askfilo.com]

- 8. youtube.com [youtube.com]

Technical Guide: Synthesis of 1-Bromo-2,2-dimethylpentane from 2,2-dimethylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview for the synthesis of 1-bromo-2,2-dimethylpentane from its corresponding primary alcohol, 2,2-dimethylpentan-1-ol (B1361373). The conversion of sterically hindered primary alcohols, such as neopentyl-type structures, to their respective alkyl bromides presents a significant challenge due to the substrate's high resistance to standard S(_N)2 reactions and its propensity for carbocation rearrangements under S(_N)1 conditions. This guide details a robust synthetic strategy utilizing phosphorus tribromide (PBr(_3)) to facilitate the desired transformation while minimizing side-product formation. The S(_N)2 pathway afforded by PBr(_3) is critical for preventing the Wagner-Meerwein rearrangement that would otherwise dominate if acidic reagents like HBr were employed. Included herein are a detailed experimental protocol, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow to support research and development activities.

Introduction

This compound is a valuable alkyl halide intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecular architectures. Its neopentyl-like structure, characterized by a quaternary carbon adjacent to the functionalized primary carbon, provides unique steric properties that can be exploited in drug design.

The synthesis of this compound from 2,2-dimethylpentan-1-ol is not trivial. Direct treatment with hydrobromic acid (HBr) is ill-advised as it proceeds through an S(_N)1 mechanism. This pathway involves the formation of a primary carbocation, which would rapidly rearrange to a more stable tertiary carbocation, leading to the isomeric 2-bromo-2,3-dimethylbutane (B3344068) as the major product.[1] To circumvent this, a reagent that promotes a bimolecular nucleophilic substitution (S(_N)2) is required.

Phosphorus tribromide (PBr(_3)) is the reagent of choice for this transformation.[2][3] It converts the alcohol's hydroxyl group into an excellent leaving group (an alkoxy-dibromophosphite), which is then displaced by a bromide ion in a concerted S(_N)2 fashion.[4][5] This mechanism avoids carbocation intermediates, thus preventing skeletal rearrangements.[3][6] However, the significant steric hindrance imparted by the adjacent quaternary center drastically slows the rate of the S(_N)2 reaction.[7] Therefore, the reaction conditions must be carefully controlled to achieve a reasonable yield.

Reaction Mechanism and Experimental Rationale

The conversion of 2,2-dimethylpentan-1-ol to this compound using PBr(_3) follows a classical S(_N)2 pathway, as depicted below.

Caption: S(_N)2 Reaction Mechanism for the Bromination of 2,2-dimethylpentan-1-ol with PBr(_3).

The key advantages of this method are:

-

Avoidance of Rearrangements: The S(_N)2 mechanism proceeds without the formation of carbocations, thus preserving the carbon skeleton of the starting material.[3]

-

High Selectivity: The reaction selectively produces the primary bromide, which is difficult to obtain via other methods for this substrate.

The primary challenge is the sterically hindered nature of the substrate, which necessitates elevated temperatures and/or longer reaction times to achieve satisfactory conversion.

Experimental Protocol

This protocol is a representative procedure based on established methods for the bromination of primary alcohols with PBr(_3).[8] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

4.1 Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 2,2-dimethylpentan-1-ol | 116.20 | 0.828 | >98% |

| Phosphorus tribromide (PBr(_3)) | 270.69 | 2.852 | >99% |

| Diethyl ether (anhydrous) | 74.12 | 0.713 | >99.8% |

| Saturated Sodium Bicarbonate (aq) | N/A | ~1.07 | N/A |

| Brine (Saturated NaCl aq) | N/A | ~1.2 | N/A |

| Magnesium Sulfate (anhydrous) | 120.37 | N/A | >99.5% |

4.2 Equipment

-

Three-necked round-bottom flask with a magnetic stirrer

-

Reflux condenser with a calcium chloride drying tube

-

Pressure-equalizing dropping funnel

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

4.3 Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

-

Charging Reagents: The flask is charged with 2,2-dimethylpentan-1-ol (23.24 g, 0.20 mol) and anhydrous diethyl ether (100 mL). The solution is cooled to 0 °C in an ice-water bath.

-

Addition of PBr(_3): Phosphorus tribromide (21.66 g, 7.6 mL, 0.08 mol, 0.4 equivalents) is added to the dropping funnel. The PBr(_3) is then added dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to a gentle reflux (~35-40 °C) and maintained for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup - Quenching: After the reaction is complete, the flask is cooled back to 0 °C. The reaction mixture is very slowly and carefully poured onto 100 g of crushed ice in a beaker with vigorous stirring to quench the excess PBr(_3).

-

Workup - Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether (2 x 50 mL).

-

Workup - Washing: The combined organic layers are washed sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL, caution: potential for gas evolution), and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Data Presentation

5.1 Quantitative Reaction Parameters

| Parameter | Value | Notes |

| Reactants | ||

| 2,2-dimethylpentan-1-ol | 23.24 g (0.20 mol) | Limiting reagent |

| Phosphorus tribromide (PBr(_3)) | 21.66 g (0.08 mol) | 0.4 equivalents relative to the alcohol. One mole of PBr(_3) can react with three moles of alcohol. |

| Solvent | ||

| Anhydrous Diethyl Ether | 100 mL | |

| Reaction Conditions | ||

| Temperature | 0 °C (addition), then reflux (~35-40 °C) | Initial cooling controls the exothermic reaction; heating is required for the slow S(_N)2 step. |

| Time | 12 - 18 hours | Extended time is necessary due to steric hindrance. |

| Product | ||

| Theoretical Yield | 35.83 g (0.20 mol) | Based on 1:1 stoichiometry from the alcohol. |

| Expected Yield | 50-65% (17.9 - 23.3 g) | Based on literature yields for analogous neopentyl systems (e.g., 60% for neopentyl bromide).[2] |

Visualization of Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. youtube.com [youtube.com]

- 2. byjus.com [byjus.com]

- 3. nbinno.com [nbinno.com]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,2-dimethylpentane is a primary alkyl halide characterized by significant steric hindrance at the β-position, a feature that profoundly dictates its chemical behavior. This technical guide provides a comprehensive analysis of the reactivity and stability of this compound, with a particular focus on its propensity for substitution and elimination reactions. Due to the scarcity of direct experimental data for this specific compound, this guide leverages well-established principles and data from analogous neopentyl-type halides to predict and explain its chemical properties. This document aims to serve as an essential resource for professionals in research and drug development by providing detailed theoretical background, predicted reactivity, and representative experimental protocols.

Introduction

This compound, a member of the sterically hindered neopentyl-type halide family, presents a unique case study in organic reactivity. Its structure, featuring a bulky tert-butyl-like group adjacent to the carbon bearing the bromine atom, creates a sterically shielded environment that dramatically influences the kinetics and mechanisms of its chemical transformations. Understanding the delicate balance between substitution and elimination pathways, as well as the potential for molecular rearrangements, is crucial for its effective utilization in synthetic chemistry and drug design.

Physicochemical and Spectroscopic Data

Physical Properties

The following table summarizes the computed physical properties of this compound, primarily sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br | PubChem |

| Molecular Weight | 179.10 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 178.03571 g/mol | PubChem |

| Monoisotopic Mass | 178.03571 g/mol | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

Spectroscopic Data (Predicted and Analogous)

Predictive analysis based on the structure and data from similar compounds such as 1-bromo-2,2-dimethylpropane (B145997) and 1-bromo-2-methylpentane (B146034) allows for the estimation of its spectroscopic signature.

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different proton environments.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~3.3 | s | 2H | -CH₂Br |

| ~1.4 | q | 2H | -CH₂CH₃ |

| ~1.0 | s | 6H | -C(CH₃)₂- |

| ~0.9 | t | 3H | -CH₂CH₃ |

| ~0.9 | t | 3H | -(CH₂)₂CH₃ |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~45 | -CH₂Br |

| ~35 | -C(CH₃)₂- |

| ~30 | -CH₂CH₂CH₃ |

| ~25 | -C(CH₃)₂- |

| ~17 | -CH₂CH₃ |

| ~14 | -CH₂CH₃ |

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for C-H and C-Br bonds.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending (methylene and methyl) |

| 1380-1365 | Medium | C-H bending (gem-dimethyl) |

| ~650 | Strong | C-Br stretching |

2.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a characteristic M/M+2 isotopic pattern for bromine. The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the alkyl chain.

| m/z (Predicted) | Interpretation |

| 179/181 | [M]⁺/ [M+2]⁺ molecular ion peak |

| 100 | [M-Br]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation, likely from rearrangement) |

Reactivity and Stability

The reactivity of this compound is dominated by the steric hindrance imposed by the 2,2-dimethylpentyl group. This significantly retards bimolecular reactions at the α-carbon and influences the stability of potential carbocation intermediates.

Nucleophilic Substitution Reactions (SN1 and SN2)

3.1.1. SN2 Reactivity: Extremely Low

The bimolecular nucleophilic substitution (SN2) mechanism, which requires a backside attack on the electrophilic carbon, is severely hindered in this compound.[2][3][4][5] The bulky gem-dimethyl groups on the adjacent carbon effectively block the trajectory of the incoming nucleophile. For practical purposes, neopentyl-type halides are considered inert to SN2 reactions, with reaction rates that can be up to 100,000 times slower than for a simple primary alkyl halide.[5]

3.1.2. SN1 Reactivity: Slow and Prone to Rearrangement

The unimolecular nucleophilic substitution (SN1) pathway involves the formation of a carbocation intermediate. The ionization of this compound would initially lead to a highly unstable primary carbocation.[3] While this step is energetically unfavorable and therefore slow, under forcing conditions (e.g., solvolysis in a polar protic solvent), the reaction can proceed. However, the initially formed primary carbocation is highly prone to a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement leads to the formation of rearranged substitution products, not the direct substitution product.

Elimination Reactions (E1 and E2)

Elimination reactions are generally more favorable for sterically hindered substrates like this compound.

3.2.1. E2 Reactivity

The bimolecular elimination (E2) reaction, which involves a concerted removal of a proton and the leaving group, is a viable pathway, especially with a strong, sterically hindered base (e.g., potassium tert-butoxide). The base abstracts a proton from a β-carbon, and the bromide ion departs simultaneously. Due to the presence of β-hydrogens on the C3 carbon, elimination can occur to form 2,2-dimethylpent-1-ene.

3.2.2. E1 Reactivity

The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the SN1 reaction. Therefore, it is also subject to slow formation of the initial primary carbocation followed by rearrangement. Elimination from the more stable tertiary carbocation will lead to a mixture of rearranged alkene products.

Experimental Protocols (Representative)

The following are representative experimental protocols for the synthesis and an elimination reaction of a neopentyl-type halide, which can be adapted for this compound.

Synthesis of this compound (via Alcohol Bromination)

This protocol is adapted from the synthesis of similar primary bromides from the corresponding alcohol.

4.1.1. Reaction Scheme

2,2-dimethylpentan-1-ol (B1361373) + PBr₃ → this compound

4.1.2. Materials and Equipment

-

2,2-dimethylpentan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

4.1.3. Procedure

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place 2,2-dimethylpentan-1-ol dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and slowly pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation.

E2 Elimination of this compound

This protocol is a representative procedure for an E2 reaction using a strong base.

4.2.1. Reaction Scheme

This compound + KOt-Bu → 2,2-dimethylpent-1-ene

4.2.2. Materials and Equipment

-

This compound

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous tert-butanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Distillation apparatus for product collection (if volatile)

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

4.2.3. Procedure

-

In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium tert-butoxide in anhydrous tert-butanol.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract with a low-boiling-point ether (e.g., diethyl ether).

-

Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

-

Carefully remove the solvent by distillation.

-

Analyze the product mixture by GC-MS to identify the alkene products.

Stability and Storage

This compound is expected to be a relatively stable compound under standard laboratory conditions. As with other alkyl halides, it should be stored in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong bases and oxidizing agents. Over time, exposure to light and air can lead to slow decomposition, potentially liberating HBr. Therefore, storage in an amber, tightly sealed container is recommended.

Conclusion

The reactivity of this compound is a classic example of sterically controlled chemical behavior. Its neopentyl-type structure renders it highly resistant to SN2 reactions and promotes rearrangement in SN1 pathways. Consequently, elimination reactions, particularly E2 with a strong, bulky base, are the most predictable and synthetically useful transformations for this substrate. For researchers and drug development professionals, a thorough understanding of these reactivity patterns is essential for designing synthetic routes that either leverage its inherent stability or productively channel its reactivity towards desired elimination products. While direct experimental data remains sparse, the principles outlined in this guide provide a robust framework for predicting and manipulating the chemical behavior of this intriguing molecule.

References

- 1. This compound | C7H15Br | CID 65438534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical Insights into the Physicochemical Properties of 1-Bromo-2,2-dimethylpentane: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,2-dimethylpentane is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its molecular properties is crucial for predicting its reactivity, stability, and interactions in biological systems. This technical guide provides a comprehensive overview of the theoretically calculated properties of this compound, offering valuable insights for researchers in medicinal chemistry and materials science. While extensive experimental data for this specific molecule is limited, this paper leverages established computational chemistry methodologies to predict its key characteristics.

Introduction

Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of molecular properties and behavior without the need for extensive empirical studies.[1] For novel or less-studied compounds like this compound, theoretical calculations can provide foundational data on molecular geometry, vibrational frequencies, and spectroscopic signatures. This information is invaluable for understanding reaction mechanisms, designing synthetic pathways, and predicting the compound's suitability for various applications. This guide focuses on the theoretical characterization of this compound, providing a framework for its further investigation.

Molecular Structure and Properties

The molecular structure of this compound (C7H15Br) features a pentane (B18724) backbone with a bromine atom attached to the first carbon and two methyl groups on the second carbon.[2] This substitution pattern results in a sterically hindered environment around the bromine atom, which is expected to influence its reactivity.[3]

Computational Methodology

The theoretical properties presented in this guide are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT).[3] These calculations involve optimizing the molecular geometry to find the lowest energy conformation and then computing various properties based on this optimized structure. The choice of basis set and functional in DFT calculations is critical for obtaining accurate results.

Tabulated Physicochemical Properties

The following tables summarize the key computed and basic physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C7H15Br | [2] |

| Molecular Weight | 179.10 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C7H15Br/c1-4-5-7(2,3)6-8/h4-6H2,1-3H3 | [2] |

| InChIKey | XBIKVNYYPQKIIO-UHFFFAOYSA-N | [2] |

| SMILES | CCCC(C)(C)CBr | [2] |

| XLogP3 | 3.6 | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Rotatable Bond Count | 3 | [2] |

Table 1: General and Computed Properties of this compound.

Theoretical Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of chemical compounds. Theoretical calculations can predict the key features of NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of 1H and 13C NMR chemical shifts is a valuable tool for structure elucidation.[4][5] The chemical shifts for this compound can be theoretically predicted, though high-resolution experimental data for its parent alkane, 2,2-dimethylpentane (B165184), suggests that some peaks may overlap.[6]

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| 1H | ~3.3 | Singlet | 2H |

| ~1.5 | Triplet | 2H | |

| ~1.3 | Sextet | 2H | |

| ~1.0 | Singlet | 6H | |

| ~0.9 | Triplet | 3H | |

| 13C | ~45 | CH2 | - |

| ~40 | C | - | |

| ~35 | CH2 | - | |

| ~25 | CH3 | - | |

| ~18 | CH2 | - | |

| ~14 | CH3 | - |

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound.

Vibrational Spectroscopy (Infrared - IR)

Vibrational frequency calculations are crucial for confirming that a computed structure represents an energy minimum (a stable molecule) and for predicting the infrared spectrum.[1][7] The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H Stretch (alkane) | 2850-3000 | Stretching of C-H bonds |

| C-H Bend (alkane) | 1350-1480 | Bending of C-H bonds |

| C-Br Stretch | 500-600 | Stretching of the C-Br bond |

Table 3: Predicted Key Infrared Vibrational Frequencies for this compound.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not widely published, general methods for the preparation and characterization of alkyl halides are well-established.

General Synthetic Approach: Radical Bromination

A common method for the synthesis of alkyl bromides is the free-radical bromination of the corresponding alkane.[3]

Protocol:

-

Reactants: 2,2-dimethylpentane and N-bromosuccinimide (NBS) in a non-polar solvent such as carbon tetrachloride.

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, is used to initiate the reaction.

-

Reaction: The mixture is heated under reflux for several hours.

-

Workup: The reaction mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.

-

Purification: The crude product is purified by distillation to yield this compound.

Characterization Workflow

The following workflow outlines the standard procedures for characterizing the synthesized product.

A typical workflow for the synthesis and characterization of this compound.

Reaction Pathways

Due to the steric hindrance around the primary carbon bearing the bromine atom, this compound is expected to exhibit reactivity characteristic of neopentyl-type halides.[8]

Potential reaction pathways for this compound.

Conclusion

This technical guide has provided a detailed overview of the theoretically calculated properties of this compound. The presented data on its molecular structure, spectroscopic signatures, and potential reactivity offers a solid foundation for researchers. While experimental validation is necessary, these computational insights are crucial for guiding future studies and applications of this compound in organic synthesis and drug development. The methodologies and workflows described herein provide a template for the investigation of other novel halogenated alkanes.

References

- 1. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 2. This compound | C7H15Br | CID 65438534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4,4-dimethylpentane | 6570-95-2 | Benchchem [benchchem.com]

- 4. Predict the theoretical number of different NMR signals produced ... | Study Prep in Pearson+ [pearson.com]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. srd.nist.gov [srd.nist.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Health and Safety of 1-Bromo-2,2-dimethylpentane

Disclaimer: No comprehensive health and safety data has been found for 1-Bromo-2,2-dimethylpentane (CAS No: 79803-29-5). The following information is based on the closely related structural analog, 1-Bromo-2,2-dimethylpropane (Neopentyl bromide, CAS No: 630-17-1), and should be used as a precautionary guide. The toxicological properties of this compound have not been thoroughly investigated, and it should be handled with extreme care, assuming it presents similar or greater hazards than its analog.

This guide is intended for researchers, scientists, and drug development professionals. It summarizes the known hazards, handling procedures, and emergency protocols based on available data for a surrogate compound.

Hazard Identification and Classification

Based on the data for 1-Bromo-2,2-dimethylpropane, this compound is anticipated to be a highly flammable liquid that can cause skin, eye, and respiratory irritation.[1][2]

The Globally Harmonized System (GHS) classification for the surrogate compound, 1-Bromo-2,2-dimethylpropane, is as follows:

| Hazard Class | Category |

| Flammable Liquids | Category 2 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

| Pictograms | Signal Word | Hazard Statements |

| Danger | H225: Highly flammable liquid and vapour.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes the properties of the surrogate, 1-Bromo-2,2-dimethylpropane.

| Property | Value |

| Molecular Formula | C5H11Br |

| Molecular Weight | 151.04 g/mol |

| Appearance | Liquid |

| Boiling Point | 105-106 °C at 767 mmHg |

| Density | 1.199 g/mL at 25 °C |

| Flash Point | 7 °C (44.6 °F) - closed cup |

| Refractive Index | n20/D 1.436 |

Source:

Toxicology and Health Effects

No specific toxicological data such as LD50 or LC50 values are available for 1-Bromo-2,2-dimethylpropane. The primary health hazards are related to its irritant properties and potential effects from inhalation.

-

Skin Contact: Causes skin irritation.[1][2] May be harmful if absorbed through the skin.

-

Ingestion: May be harmful if swallowed.

There is no information available on the carcinogenicity, mutagenicity, or reproductive toxicity of 1-Bromo-2,2-dimethylpropane.[1]

Experimental Protocols and Safe Handling

The following protocols are based on standard procedures for handling highly flammable and irritant liquids in a laboratory setting.

A risk assessment should be conducted before handling this compound. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear flame-retardant, antistatic protective clothing and impervious gloves.[1] Gloves must be inspected before use.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate filter should be used.

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of vapor or mist.[1] Use non-sparking tools and explosion-proof equipment.[3] Take precautionary measures against static discharge.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.[3] Store in a flammable liquids cabinet.

General Spill Response Workflow

References

A Technical Guide to 1-Bromo-2,2-dimethylpentane: Commercial Availability, Synthesis, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,2-dimethylpentane (CAS No. 79803-29-5), a sterically hindered primary alkyl halide. Due to its structure, this compound exhibits unique reactivity that makes it a subject of interest in specialized organic synthesis. This document details its commercial availability, physicochemical properties, probable synthetic routes, and potential applications in research and development, with a focus on its predicted reaction pathways.

Commercial Availability and Suppliers

This compound is a specialty chemical that is not widely stocked by major chemical suppliers. However, it can be sourced from a limited number of vendors, often with a lead time for synthesis. The table below summarizes the available suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Notes |

| AK Scientific, Inc. | 8204DR | 95% | 5g | Available upon request with a lead time. |

| BLD Pharmatech Ltd. | BD01095092 | 95% | Inquire | Available for synthesis. |

| Molport | Molport-026-972-005 | Inquire | Inquire | Currently listed as out of stock, but may be available through custom synthesis requests. |

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented below. These are primarily computed properties sourced from PubChem.[1]

| Property | Value |

| Molecular Formula | C₇H₁₅Br |

| Molecular Weight | 179.10 g/mol [1] |

| CAS Number | 79803-29-5[1] |

| IUPAC Name | This compound[1] |

| SMILES | CCCC(C)(C)CBr[1] |

| XLogP3 | 3.6[1] |

| Topological Polar Surface Area | 0 Ų[1] |

| Heavy Atom Count | 8[1] |

Synthesis and Experimental Protocols

Proposed Synthesis: Bromination of 2,2-dimethylpentan-1-ol (B1361373)

A common method for this transformation involves treating the alcohol with a source of bromide, typically in the presence of a strong acid like sulfuric acid.[2][3]

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

Materials:

-

2,2-dimethylpentan-1-ol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distillation apparatus

-

Reflux condenser

-

Separatory funnel

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, combine 2,2-dimethylpentan-1-ol and sodium bromide.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 30-60 minutes.[2]

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the organic product.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by distillation to obtain this compound.

Reactivity and Potential Applications in Drug Development

The reactivity of this compound is dominated by the significant steric hindrance provided by the quaternary carbon atom adjacent to the bromine-bearing carbon. This "neopentyl-like" structure dictates its behavior in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution and Elimination Pathways

Due to steric hindrance, this compound is expected to be highly unreactive in Sₙ2 reactions. The bulky 2,2-dimethylpentyl group effectively blocks the backside attack required for this mechanism.[4][5][6][7] Sₙ1 reactions are more plausible, as they proceed through a carbocation intermediate. However, the initially formed primary carbocation is unstable and prone to rearrangement (a 1,2-hydride or 1,2-alkyl shift) to form a more stable tertiary carbocation.[4][5] Elimination reactions (E2) are a likely competing pathway, particularly in the presence of a strong, sterically hindered base.[7][8]

Caption: Predicted reaction pathways for this compound.

Grignard Reagent Formation and Application

One of the most promising applications of sterically hindered alkyl halides like this compound is in the formation of Grignard reagents. These organometallic compounds are powerful nucleophiles used to create new carbon-carbon bonds, a fundamental transformation in drug discovery and development.[9][10][11]

Caption: Formation and reaction of the Grignard reagent.

Experimental Protocol for Grignard Reagent Formation

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

Procedure:

-

Ensure all glassware is rigorously dried to exclude moisture.

-

In a flask under an inert atmosphere (e.g., argon or nitrogen), place the magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous ether or THF.

-

Prepare a solution of this compound in the same anhydrous solvent.

-

Add a small portion of the alkyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.[12]

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, which can be used in subsequent reactions with various electrophiles.

Conclusion

This compound is a specialty chemical with limited commercial availability, necessitating custom synthesis for most applications. Its neopentyl-like structure renders it largely unreactive towards Sₙ2 displacement, while Sₙ1 and E1/E2 pathways are more probable but may be complicated by carbocation rearrangements. The most synthetically useful application of this compound is likely the formation of its corresponding Grignard reagent, which can serve as a bulky nucleophile for the construction of sterically demanding molecular architectures. This property makes it a potentially valuable building block for medicinal chemists and researchers in drug development who are exploring novel chemical space. Careful consideration of its unique reactivity is paramount for its successful application in organic synthesis.

References

- 1. This compound | C7H15Br | CID 65438534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]

- 4. organic chemistry - Does neopentyl halide undergo SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. organicnotes.pbworks.com [organicnotes.pbworks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. community.wvu.edu [community.wvu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Grignard reagent - Wikipedia [en.wikipedia.org]

Literature review of "1-Bromo-2,2-dimethylpentane" applications

An In-depth Technical Guide to 1-Bromo-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data for this compound is available in the public domain. This guide has been compiled based on its structural similarity to other neopentyl-like alkyl halides and general principles of organic chemistry. The experimental protocols and spectral data are predictive and should be considered as such.

Introduction

This compound is a halogenated alkane with the chemical formula C₇H₁₅Br. Its structure features a bromine atom attached to a primary carbon, which is adjacent to a quaternary carbon center. This "neopentyl-like" arrangement results in significant steric hindrance around the reactive C-Br bond, which profoundly influences its chemical reactivity. While not extensively documented in scientific literature, its structural motifs suggest potential applications as a building block in organic synthesis, particularly in the introduction of sterically bulky alkyl groups. This guide provides a comprehensive overview of its predicted properties, synthesis, and reactivity.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions available from databases such as PubChem.

| Property | Value (Predicted) |

| Molecular Formula | C₇H₁₅Br |

| Molecular Weight | 179.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 79803-29-5 |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Not experimentally determined |

| Density | Not experimentally determined |

| Solubility | Expected to be soluble in organic solvents, insoluble in water |

Synthesis

A plausible and common method for the synthesis of this compound is the bromination of the corresponding alcohol, 2,2-dimethylpentan-1-ol (B1361373). Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are typically employed for this transformation. The reaction with PBr₃ is often preferred for primary alcohols as it generally avoids carbocation rearrangements.

Proposed Experimental Protocol for Synthesis via PBr₃

Reaction: 3 (CH₃)₂C(CH₂CH₂CH₃)CH₂OH + PBr₃ → 3 (CH₃)₂C(CH₂CH₂CH₃)CH₂Br + H₃PO₃

Materials:

-

2,2-dimethylpentan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask with reflux condenser and dropping funnel

Procedure:

-

In a round-bottom flask, dissolve 2,2-dimethylpentan-1-ol in an excess of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the mixture and carefully pour it over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by fractional distillation.

Note: This is a generalized procedure and would require optimization for specific yield and purity targets.

Synthesis Workflow Diagram

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.3 - 3.5 | Singlet (s) | 2H | -CH₂-Br |

| ~1.3 - 1.5 | Triplet (t) | 2H | -CH₂-CH₂-CH₃ |

| ~1.2 - 1.4 | Sextet (m) | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 | Triplet (t) | 3H | -CH₂-CH₃ |

| ~0.9 | Singlet (s) | 6H | -C(CH₃)₂- |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~45 - 50 | -CH₂-Br |

| ~40 - 45 | -C(CH₃)₂- |

| ~35 - 40 | -CH₂-CH₂-CH₃ |

| ~25 - 30 | -C(CH₃)₂- |

| ~18 - 22 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1450 | Medium | C-H bend (methylene) |

| 1380 - 1365 | Medium | C-H bend (methyl) |

| ~1250 | Medium | C-C skeletal vibrations |

| 650 - 550 | Strong | C-Br stretch |

Predicted Mass Spectrometry Fragmentation

| m/z Value | Fragment Ion |

| 178/180 | [M]⁺ (Molecular ion peak, Br isotopes) |

| 149/151 | [M - C₂H₅]⁺ |

| 121/123 | [M - C₄H₉]⁺ |

| 99 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation, likely base peak) |

Reactivity and Potential Applications

The reactivity of this compound is dominated by the steric hindrance around the α-carbon. This makes it a poor substrate for bimolecular nucleophilic substitution (SN2) reactions.

Nucleophilic Substitution and Elimination Reactions

Due to the bulky 2,2-dimethylpentyl group, direct backside attack by a nucleophile is severely hindered, making the SN2 pathway extremely slow.[1][2][3] The formation of a primary carbocation is energetically unfavorable, thus the SN1 mechanism is also unlikely.[4] Strong, bulky bases are likely to favor elimination (E2) over substitution.[5][6]

Grignard Reagent Formation

One of the most viable applications for sterically hindered primary alkyl halides is the formation of Grignard reagents.[7][8][9] The reaction with magnesium metal in an ethereal solvent would likely proceed to form 2,2-dimethylpentylmagnesium bromide. This organometallic reagent can then be used as a potent nucleophile to react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Applications in Drug Development

There is no specific information available on the use of this compound in drug development. However, as a source of a sterically hindered alkyl group, it could potentially be used in the synthesis of novel pharmacologically active molecules where such a bulky, lipophilic moiety is desired to modulate properties like binding affinity, selectivity, or metabolic stability.

Conclusion

This compound represents a sterically hindered primary alkyl halide with predicted chemical behavior analogous to other neopentyl-like structures. While its synthesis is feasible through standard methods, its reactivity is significantly influenced by steric hindrance, making it a poor substrate for SN2 reactions but a potentially useful precursor for Grignard reagents. The lack of extensive experimental data in the literature underscores the need for further research to fully characterize its properties and explore its potential applications in organic synthesis and medicinal chemistry. The information presented in this guide serves as a foundational reference based on established chemical principles.

References

- 1. a. Explain why 1-bromo-2,2-dimethylpropane has difficulty undergo... | Study Prep in Pearson+ [pearson.com]

- 2. gauthmath.com [gauthmath.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Solved Why does 1 -bromo - 2, 3 - dimethylpentane only gives | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. community.wvu.edu [community.wvu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Bromo-2,2-dimethylpentane

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 1-Bromo-2,2-dimethylpentane, a valuable alkyl halide intermediate in organic synthesis. The described methodology follows a two-step sequence, commencing with the synthesis of the precursor alcohol, 2,2-dimethylpentan-1-ol (B1361373), via a Grignard reaction. The subsequent step details the conversion of the alcohol to the target this compound using phosphorus tribromide. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed procedures, data presentation, and a visual workflow to ensure reproducibility and clarity.

Introduction

This compound is a key building block in the synthesis of more complex molecular architectures due to its neopentyl structure, which can introduce steric bulk and influence the conformational properties of a target molecule. The synthesis of this compound can be challenging due to the potential for rearrangements in carbocation-based reactions. The protocol outlined herein utilizes a robust two-step approach designed to circumvent these issues and provide a reliable route to the desired product.

The synthetic pathway involves:

-

Step 1: Grignard Reaction - Synthesis of 2,2-dimethylpentan-1-ol by reacting propylmagnesium bromide with paraformaldehyde. The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and its reaction with formaldehyde (B43269) provides a direct route to primary alcohols.[1][2]

-

Step 2: Bromination - Conversion of 2,2-dimethylpentan-1-ol to this compound using phosphorus tribromide (PBr₃). This method is particularly suitable for primary and secondary alcohols and proceeds via an SN2 mechanism, which advantageously avoids carbocation rearrangements that are common with other brominating agents like HBr.[3]

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and products is provided in the table below for easy reference.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Bromopropane (B46711) | 1-Bromopropane | C₃H₇Br | 122.99 | 71 |

| Magnesium | Magnesium | Mg | 24.31 | 1090 |

| Paraformaldehyde | Polyoxymethylene | (CH₂O)n | (30.03)n | Decomposes |

| 2,2-Dimethylpentan-1-ol | 2,2-Dimethylpentan-1-ol | C₇H₁₆O | 116.20 | 153[2] |

| Phosphorus tribromide | Phosphorus tribromide | PBr₃ | 270.69 | 173.2 |

| This compound | This compound | C₇H₁₅Br | 179.10 | 162-164 |

Experimental Protocols

Safety Precautions: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Grignard reagents are highly reactive and moisture-sensitive. Phosphorus tribromide is corrosive and reacts violently with water.

Step 1: Synthesis of 2,2-dimethylpentan-1-ol via Grignard Reaction

This protocol describes the synthesis of the precursor alcohol from 1-bromopropane.

Materials:

-

Magnesium turnings (1.1 eq)

-

Anhydrous diethyl ether

-

1-Bromopropane (1.0 eq)

-

Iodine (a small crystal)

-

Paraformaldehyde (dried under vacuum) (1.2 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place the magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

-

-

Reaction with Paraformaldehyde:

-

Cool the Grignard solution in an ice bath.

-

Slowly and portion-wise, add the dried paraformaldehyde to the stirred Grignard solution. This reaction is exothermic. Maintain the temperature below 20°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 2,2-dimethylpentan-1-ol can be purified by fractional distillation.

-

Step 2: Synthesis of this compound

This protocol details the conversion of the synthesized alcohol to the target alkyl bromide.

Materials:

-

2,2-Dimethylpentan-1-ol (1.0 eq)

-

Anhydrous diethyl ether or dichloromethane

-

Phosphorus tribromide (PBr₃) (0.33-0.4 eq)

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place the 2,2-dimethylpentan-1-ol dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0°C.

-

-

Addition of PBr₃:

-

Slowly add phosphorus tribromide dropwise to the stirred alcohol solution. Maintain the temperature at 0°C during the addition. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture over ice-cold water to quench the excess PBr₃.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by distillation to yield the final product.

-

Reaction Yield and Characterization

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Reaction Step | Starting Material | Product | Theoretical Yield | Expected Yield Range |

| Step 1 | 1-Bromopropane | 2,2-Dimethylpentan-1-ol | Based on starting moles | 60-75% |

| Step 2 | 2,2-Dimethylpentan-1-ol | This compound | Based on starting moles | 60-80%[3] |

Characterization Data for this compound:

-

Appearance: Colorless liquid.

-

¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the propyl group protons, the two methyl group protons, and the methylene (B1212753) protons adjacent to the bromine.

-

¹³C NMR (CDCl₃): Expected signals for the seven distinct carbon atoms.

-

IR (neat): Characteristic C-Br stretching vibration.

-

Mass Spectrometry (EI): Molecular ion peak (M⁺) and isotopic pattern characteristic of a monobrominated compound.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol.

Caption: Workflow for the two-step synthesis of this compound.

Caption: Chemical reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols: Formation of 2,2-Dimethylpentylmagnesium Bromide

Audience: Researchers, scientists, and drug development professionals.